molecular formula C14H10N2O B1463280 2-(3-Cyanobenzoyl)-6-methylpyridine CAS No. 1187170-52-0

2-(3-Cyanobenzoyl)-6-methylpyridine

Cat. No.: B1463280
CAS No.: 1187170-52-0
M. Wt: 222.24 g/mol
InChI Key: UBNWHCIQEHEESW-UHFFFAOYSA-N
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Description

2-(3-Cyanobenzoyl)-6-methylpyridine is a chemical compound with the linear formula C14H10N2O . It has a molecular weight of 222.25 . This compound is a yellow solid .


Physical and Chemical Properties Analysis

This compound is a yellow solid . Its molecular weight is 222.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Molecular and Crystal Structure Studies

Research on organic acid-base salts related to 2-(3-cyanobenzoyl)-6-methylpyridine, such as those derived from 2-amino-6-methylpyridine, has revealed intricate molecular and crystal structures. These compounds demonstrate the significance of noncovalent interactions, including hydrogen bonding, in forming supramolecular architectures. Such studies are crucial for understanding molecular self-assembly processes and designing new materials with specific properties (K. Thanigaimani et al., 2015).

Supramolecular Chemistry

Investigations into supramolecular associations in organic acid-base salts have shown how proton transfer to pyridine moieties leads to the formation of complex structures. This research highlights the role of supramolecular heterosynthons in constructing frameworks that are vital for the development of materials with potential applications in catalysis, separation, and drug delivery (N. C. Khalib et al., 2014).

Spin-Crossover Materials

The study of spin-crossover (SCO) materials, including those based on 2-aminoethylpyridine derivatives, has advanced the development of functional materials that can switch between different spin states. These materials have implications for data storage and sensors, demonstrating how variations in molecular structure can impact the physical properties of materials (Koshiro Nishi et al., 2010).

Catalysis and Chemical Transformations

Research into the synthesis and characterization of novel compounds, such as those related to this compound, has contributed to the development of new catalysts and materials. These studies provide insights into the mechanisms of chemical reactions and have potential applications in organic synthesis, pharmaceuticals, and materials science (A. Escuer et al., 2011).

Luminescence and Photophysical Properties

The exploration of luminescence properties in doped materials, including those involving polypyridine compounds, opens avenues for creating materials with specific optical properties. Such research is foundational for the development of sensors, light-emitting diodes (LEDs), and photovoltaic devices, showcasing the diverse applications of this compound-related compounds in materials science and photonics (Liu Jing-hua, 2009).

Safety and Hazards

The safety data sheet for a related compound, 3-Cyanobenzoyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-(6-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-4-2-7-13(16-10)14(17)12-6-3-5-11(8-12)9-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNWHCIQEHEESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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